molecular formula C25H26N2O2 B10974506 N,N'-(2-methylbenzene-1,4-diyl)bis(3-phenylpropanamide)

N,N'-(2-methylbenzene-1,4-diyl)bis(3-phenylpropanamide)

Cat. No.: B10974506
M. Wt: 386.5 g/mol
InChI Key: XOQDVSXGNRNHIZ-UHFFFAOYSA-N
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Description

N-[3-METHYL-4-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-METHYL-4-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methyl-4-aminophenyl to form the amide linkage. The final step involves the coupling of this intermediate with another phenylpropanoic acid derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-[3-METHYL-4-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-METHYL-4-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups into amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[3-METHYL-4-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-METHYL-4-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-phenylpropanamide
  • 3-phenylpropanoic acid derivatives
  • Phenylpropanamide analogs

Uniqueness

N-[3-METHYL-4-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

N-[3-methyl-4-(3-phenylpropanoylamino)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C25H26N2O2/c1-19-18-22(26-24(28)16-12-20-8-4-2-5-9-20)14-15-23(19)27-25(29)17-13-21-10-6-3-7-11-21/h2-11,14-15,18H,12-13,16-17H2,1H3,(H,26,28)(H,27,29)

InChI Key

XOQDVSXGNRNHIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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